molecular formula C20H17Cl2NO4 B5917236 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one

Cat. No. B5917236
M. Wt: 406.3 g/mol
InChI Key: PEWQHHKBCQUOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research. It is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular functions such as cell growth, proliferation, and survival.

Mechanism of Action

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K, which prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In addition, 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been used to study the role of PI3K in neuronal function and synaptic plasticity.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly specific inhibitor of the PI3K pathway, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it has some limitations, including its potential off-target effects and the need for careful optimization of concentration and exposure time.

Future Directions

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has the potential to be used as a therapeutic agent for various diseases, including cancer and diabetes. Future research could focus on developing more potent and selective inhibitors of the PI3K pathway, as well as investigating the role of PI3K in other biological processes. Moreover, the combination of 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one with other drugs could be explored as a potential strategy for enhancing its therapeutic efficacy.

Synthesis Methods

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a multi-step process starting from 2,4-dichlorophenol and 4-morpholinecarboxaldehyde. The synthesis involves several chemical reactions, including acylation, cyclization, and reduction. The final product is obtained as a white solid with a purity of over 98%.

Scientific Research Applications

3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been widely used as a research tool to investigate the PI3K pathway and its role in various biological processes. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway. Moreover, 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been used to study the role of PI3K in insulin signaling, immune response, and neuronal function.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4/c21-12-1-2-13(17(22)9-12)16-11-27-20-14(19(16)25)3-4-18(24)15(20)10-23-5-7-26-8-6-23/h1-4,9,11,24H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWQHHKBCQUOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

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